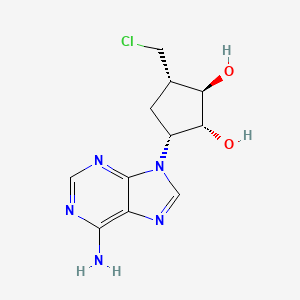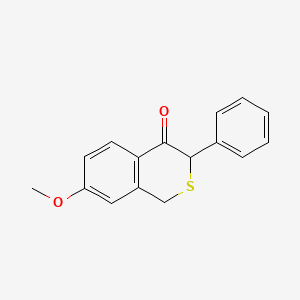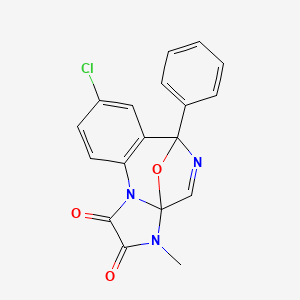
6H-3a,6-Epoxy-1H-imidazo(1,2-a)(1,4)benzodiazepine-1,2(3H)-dione, 8-chloro-3-methyl-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-3a,6-Epoxy-1H-imidazo(1,2-a)(1,4)benzodiazepine-1,2(3H)-dione, 8-chloro-3-methyl-6-phenyl-: is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes an epoxy group, an imidazo ring, and a benzodiazepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-3a,6-Epoxy-1H-imidazo(1,2-a)(1,4)benzodiazepine-1,2(3H)-dione, 8-chloro-3-methyl-6-phenyl- typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through the condensation of an ortho-phenylenediamine derivative with a suitable carboxylic acid or ester.
Introduction of the Imidazo Ring: The imidazo ring is introduced via a cyclization reaction, often involving the use of a strong base such as sodium hydride or potassium tert-butoxide.
Epoxidation: The epoxy group is introduced through an epoxidation reaction, typically using a peracid such as m-chloroperbenzoic acid.
Chlorination and Methylation: The final steps involve the selective chlorination and methylation of the compound to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the imidazo ring.
Reduction: Reduction reactions can occur at the epoxy group, converting it to a diol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidation can yield hydroxylated derivatives.
Reduction: Reduction can yield diol derivatives.
Substitution: Substitution can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids. It is often used in binding studies and as a probe for understanding molecular interactions.
Medicine
In medicine, this compound is of interest due to its potential pharmacological activities. It is studied for its potential use as an anxiolytic, sedative, and anticonvulsant agent.
Industry
In industry, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6H-3a,6-Epoxy-1H-imidazo(1,2-a)(1,4)benzodiazepine-1,2(3H)-dione, 8-chloro-3-methyl-6-phenyl- involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and anticonvulsant properties.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine with similar pharmacological activities.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
What sets 6H-3a,6-Epoxy-1H-imidazo(1,2-a)(1,4)benzodiazepine-1,2(3H)-dione, 8-chloro-3-methyl-6-phenyl- apart is its unique structure, which includes an epoxy group and an imidazo ring. This unique structure may confer distinct pharmacological properties and make it a valuable compound for further research and development.
Properties
CAS No. |
62167-11-7 |
|---|---|
Molecular Formula |
C18H12ClN3O3 |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
9-chloro-2-methyl-12-phenyl-15-oxa-2,5,13-triazatetracyclo[10.2.1.01,5.06,11]pentadeca-6(11),7,9,13-tetraene-3,4-dione |
InChI |
InChI=1S/C18H12ClN3O3/c1-21-15(23)16(24)22-14-8-7-12(19)9-13(14)18(11-5-3-2-4-6-11)20-10-17(21,22)25-18/h2-10H,1H3 |
InChI Key |
ARVGAFIPEMEJTK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=O)N2C13C=NC(O3)(C4=C2C=CC(=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


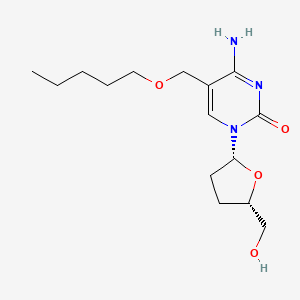
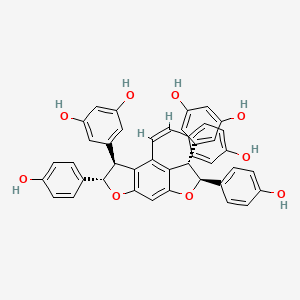

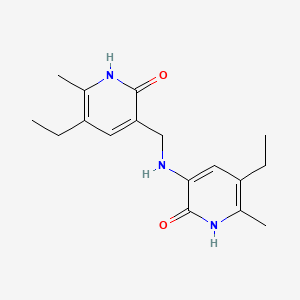

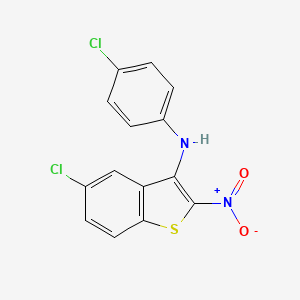

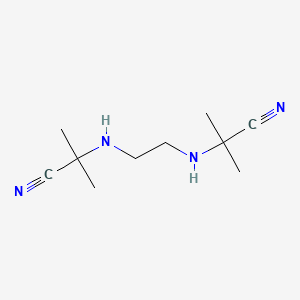
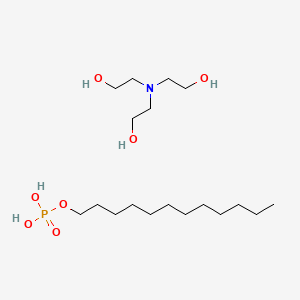
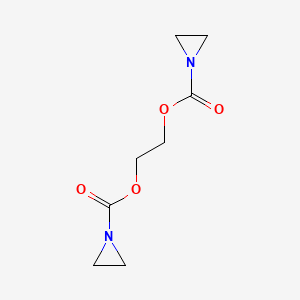

![3-(1,3-Benzodioxol-5-ylcarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B12794480.png)
